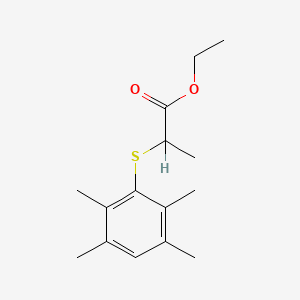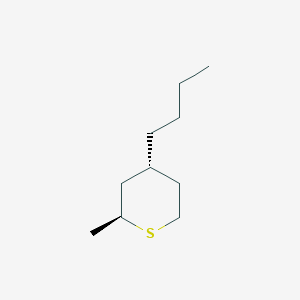
6-Propoxybenzo(a)pyren-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propoxybenzo(a)pyren-1-ol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the propoxy group and hydroxyl group on the benzo(a)pyrene framework imparts distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxybenzo(a)pyren-1-ol typically involves the functionalization of benzo(a)pyrene. One common method is the bromination of benzo(a)pyrene to form 6-bromobenzo(a)pyrene, followed by a reaction with lead tetra-acetate and n-butyl-lithium to yield benzo(a)pyren-1-ol . The propoxy group can then be introduced through an alkylation reaction using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propoxybenzo(a)pyren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions activated by the hydroxyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Applications De Recherche Scientifique
6-Propoxybenzo(a)pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic materials and sensors
Mécanisme D'action
The mechanism of action of 6-Propoxybenzo(a)pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, it can activate the aryl hydrocarbon receptor (AhR) pathway, influencing gene expression and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-1-ol: A hydroxylated derivative with similar reactivity.
6-Bromobenzo(a)pyrene: A brominated intermediate used in the synthesis of various derivatives
Uniqueness
6-Propoxybenzo(a)pyren-1-ol is unique due to the presence of both a propoxy group and a hydroxyl group on the benzo(a)pyrene framework
Propriétés
Numéro CAS |
74192-63-5 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
6-propoxybenzo[a]pyren-1-ol |
InChI |
InChI=1S/C23H18O2/c1-2-13-25-23-17-6-4-3-5-15(17)16-10-11-18-20(24)12-8-14-7-9-19(23)22(16)21(14)18/h3-12,24H,2,13H2,1H3 |
Clé InChI |
NMRGAXLEGPOKLW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





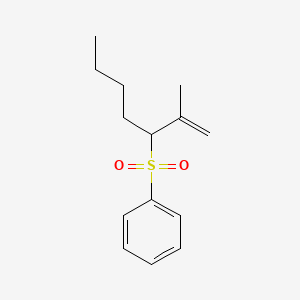
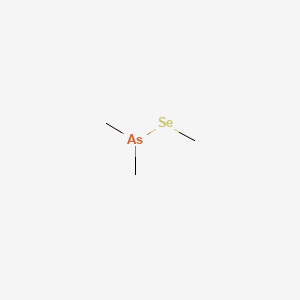


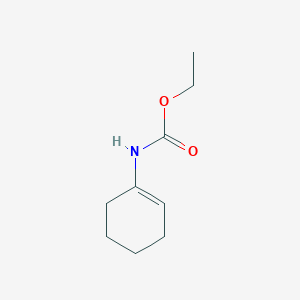

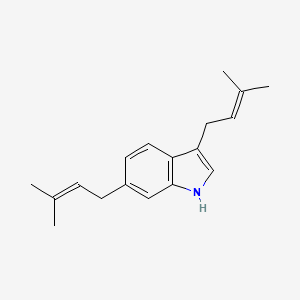
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
